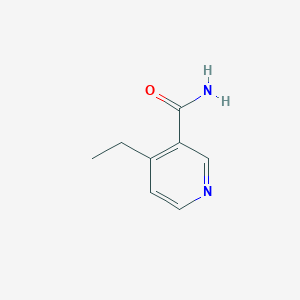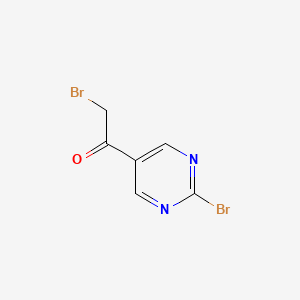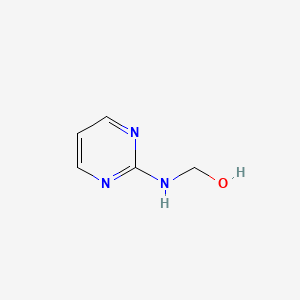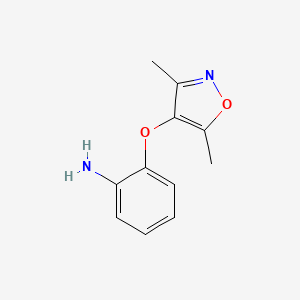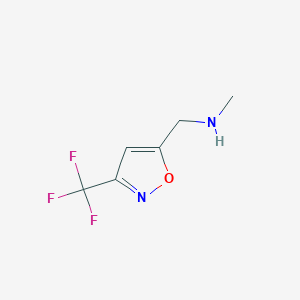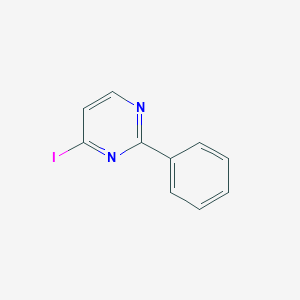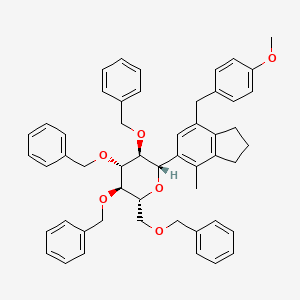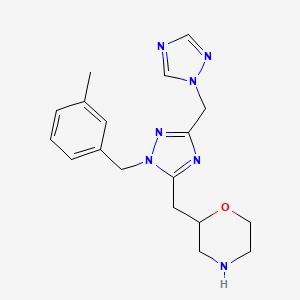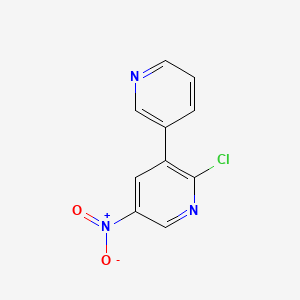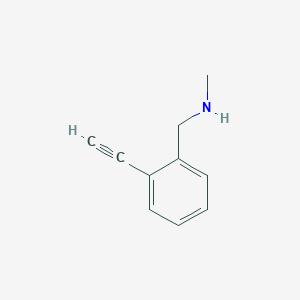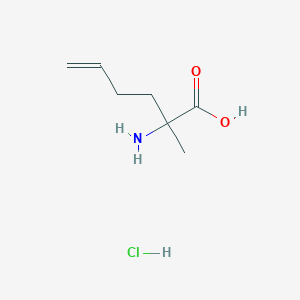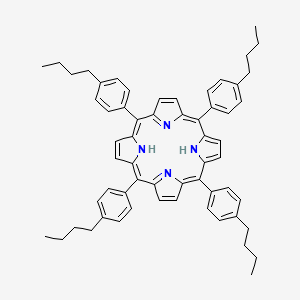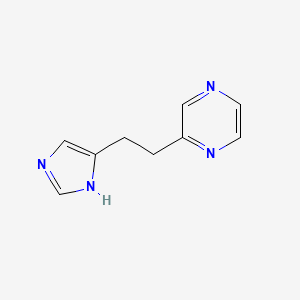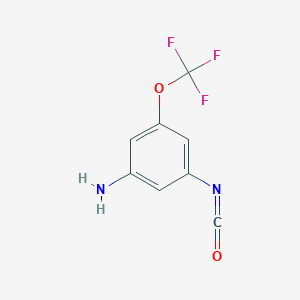
3-Isocyanato-5-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isocyanato-5-(trifluoromethoxy)aniline is an organic compound that features both an isocyanate group and a trifluoromethoxy group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-5-(trifluoromethoxy)aniline typically involves the introduction of the isocyanate group to a pre-existing aniline derivative. One common method is the reaction of 3-amino-5-(trifluoromethoxy)aniline with phosgene or its derivatives under controlled conditions. This reaction requires careful handling due to the toxicity of phosgene.
Industrial Production Methods
Industrial production of isocyanates, including this compound, often employs the phosgene process. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored. These include the use of carbon monoxide and dimethyl carbonate as safer alternatives .
Analyse Chemischer Reaktionen
Types of Reactions
3-Isocyanato-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to facilitate these reactions, including metal catalysts like zinc.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
3-Isocyanato-5-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of polymers and other materials
Wirkmechanismus
The mechanism of action of 3-Isocyanato-5-(trifluoromethoxy)aniline involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity is utilized in the formation of ureas and carbamates, which are important in various chemical and industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethoxy)aniline: Similar structure but lacks the isocyanate group.
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Similar isocyanate functionality but different substituents on the aromatic ring.
Uniqueness
3-Isocyanato-5-(trifluoromethoxy)aniline is unique due to the presence of both the isocyanate and trifluoromethoxy groups. This combination imparts distinct reactivity and properties, making it valuable in specialized applications .
Eigenschaften
Molekularformel |
C8H5F3N2O2 |
|---|---|
Molekulargewicht |
218.13 g/mol |
IUPAC-Name |
3-isocyanato-5-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)15-7-2-5(12)1-6(3-7)13-4-14/h1-3H,12H2 |
InChI-Schlüssel |
WELBTPWPWLYHSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N=C=O)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


